![molecular formula C20H24ClN5O2 B2695108 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 797028-25-2](/img/structure/B2695108.png)
7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Psychotropic Potential and Receptor Affinity
Research on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones has identified compounds with significant affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing psychotropic potential. These compounds demonstrate anxiolytic and antidepressant properties, suggesting their utility in designing new ligands for serotonin receptors with the potential for lower molecular weight and preserved π electron system. This work highlights the importance of chemical diversification in the purine-2,6-dione structure for discovering potential psychotropic agents (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity
Another study focused on the cardiovascular activity of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones derivatives. The research found that certain derivatives exhibited strong prophylactic antiarrhythmic activity and hypotensive activity, alongside weak affinity for alpha1- and alpha2-adrenoreceptors. These findings suggest potential applications in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).
Antiasthmatic Activity
The development of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity has been explored due to the vasodilatory activity of xanthene derivatives. This research aimed at creating new compounds with significant pulmonary vasodilator activity, highlighting the therapeutic potential of these derivatives in asthma management (Bhatia et al., 2016).
Molecular Structure Analysis
The structural analysis of related compounds has provided insight into their molecular geometry, including the planarity of the purine system and the conformations of substituent groups. This information is crucial for understanding the interaction of these compounds with biological targets and could aid in the design of derivatives with optimized pharmacological profiles (Karczmarzyk et al., 1995).
Antihistaminic Activity
The synthesis and evaluation of derivatives for antihistaminic activity have identified compounds with promising inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis. These results suggest the potential of purine derivatives in developing new antihistaminic agents (Pascal et al., 1985).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-23-18-17(19(27)24(2)20(23)28)26(12-14-8-4-5-9-15(14)21)16(22-18)13-25-10-6-3-7-11-25/h4-5,8-9H,3,6-7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCIOCIZAQWCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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